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Compound of Interest

Compound Name: Azobenzene

Cat. No.: B091143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum yield of azobenzene
photoisomerization, a critical parameter for applications ranging from photopharmacology to

molecular machines and smart materials. We will delve into the core mechanisms, influencing

factors, and experimental determination of this fundamental property.

Introduction: The Essence of a Molecular Switch
Azobenzene is a quintessential photochromic molecule, capable of reversible isomerization

between its two diastereomers: the thermodynamically stable trans (E) isomer and the

metastable cis (Z) isomer.[1] This transformation can be triggered by light, leading to significant

changes in molecular geometry, dipole moment, and absorption spectra. The efficiency of this

light-induced process is quantified by the photoisomerization quantum yield (Φ), defined as the

ratio of the number of molecules isomerized to the number of photons absorbed. A thorough

understanding of the quantum yield is paramount for designing and optimizing azobenzene-

based systems for applications in drug delivery, optical data storage, and nanotechnology.[2][3]

Core Concepts of Azobenzene Photoisomerization
The photoisomerization of azobenzene is a complex process governed by the interplay of its

electronic excited states. The ground state (S₀) absorption spectrum of trans-azobenzene is

characterized by two main bands: a strong absorption in the UV region (~320 nm)
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corresponding to the S₀ → S₂ (π→π) transition and a weaker, symmetry-forbidden band in the
visible region (~440 nm) for the S₀ → S₁ (n→π) transition.[3]

Upon photoexcitation, the azobenzene molecule relaxes from the excited state back to the

ground state, a process during which isomerization can occur. Two primary mechanisms have

been proposed and debated for this relaxation pathway[1]:

Rotation: This pathway involves the torsion or twisting of the -N=N- double bond around the

central CNNC dihedral angle.[1][4]

Inversion: This mechanism proceeds via an in-plane, linear transition state of one of the

nitrogen atoms, involving a change in the CNN bond angle.[1][4]

Current computational and experimental evidence suggests that upon excitation to the S₁

(n→π*) state, the rotation pathway is dominant as it is essentially barrierless.[1][4] The

inversion channel, on the other hand, involves a substantial energy barrier, making it a highly

unfavorable pathway for efficient relaxation.[4]

A key feature of azobenzene photochemistry is its unusual wavelength-dependent quantum

yield, which is a violation of Kasha's rule.[2] The quantum yield for trans→cis isomerization is

significantly different when exciting into the S₁ (n→π) band compared to the S₂ (π→π) band.[1]

This is because excitation to the S₂ state does not simply lead to rapid internal conversion to S₁

from where isomerization would proceed identically. Instead, excitation to S₂ can open up

additional relaxation channels.[1][2] One proposed mechanism involves a "concerted inversion"

pathway that becomes accessible from the S₂ state, which can lead back to the trans ground

state, thus lowering the overall trans→cis quantum yield.[1]

Signaling Pathways and Isomerization Mechanisms
The photoisomerization process can be visualized as a series of transitions between electronic

states. Upon absorption of a photon, the molecule is promoted to an excited electronic state,

from which it must decay back to the ground state. The pathway of this decay determines

whether isomerization occurs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/publication/51726548_Photoisomerization_in_Different_Classes_of_Azobenzene
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jp057413c
https://pubs.acs.org/doi/10.1021/jp057413c
https://ir.lib.nycu.edu.tw/bitstream/11536/27037/1/000188831500004.pdf
https://pubs.acs.org/doi/10.1021/jp057413c
https://ir.lib.nycu.edu.tw/bitstream/11536/27037/1/000188831500004.pdf
https://pubs.acs.org/doi/10.1021/jp057413c
https://ir.lib.nycu.edu.tw/bitstream/11536/27037/1/000188831500004.pdf
https://ir.lib.nycu.edu.tw/bitstream/11536/27037/1/000188831500004.pdf
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja021363x
https://pubs.acs.org/doi/10.1021/jp057413c
https://pubs.acs.org/doi/10.1021/jp057413c
https://pubs.acs.org/doi/10.1021/ja021363x
https://pubs.acs.org/doi/10.1021/jp057413c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S₀ (Ground State)

S₁ (n→π*) State

S₂ (π→π*) State

trans-Azobenzene

Franck-Condon
Region

 hν (≈440 nm)
(n→π)

Franck-Condon
Region

cis-Azobenzene

Thermal Relaxation
or hν (≈440 nm)

S₁/S₀ Conical
Intersection

Rotation Pathway

Internal Conversion
(ultrafast)

Decay to trans

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Irradiation

Analysis

Prepare Azobenzene
Solution

Irradiate Sample
(Time t, λ)

Prepare Actinometer
Solution

Irradiate Actinometer
(Time t, λ)

Record UV-Vis Spectra
(Pre & Post Irradiation)

Chemical Development
of Actinometer

Calculate
Quantum Yield (Φ)

Measure Actinometer
Absorbance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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